molecular formula C13H20O3 B14294301 Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- CAS No. 122948-45-2

Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy-

Cat. No.: B14294301
CAS No.: 122948-45-2
M. Wt: 224.30 g/mol
InChI Key: ZXESOWFJETWKAY-UHFFFAOYSA-N
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Description

Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with a 3,3-dimethoxybutyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- typically involves the alkylation of a benzene derivative with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 3,3-dimethoxybutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated benzene derivatives, nitrobenzene derivatives.

Scientific Research Applications

Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, leading to changes in the activity of the target molecules. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,3-dimethoxy-: A simpler structure with two methoxy groups on the benzene ring.

    Benzenesulfonic acid: Contains a sulfonic acid group instead of the methoxy and dimethoxybutyl groups.

    Pinacolone: An unsymmetrical ketone with a different functional group arrangement.

Uniqueness

Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

122948-45-2

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

1-(3,3-dimethoxybutyl)-4-methoxybenzene

InChI

InChI=1S/C13H20O3/c1-13(15-3,16-4)10-9-11-5-7-12(14-2)8-6-11/h5-8H,9-10H2,1-4H3

InChI Key

ZXESOWFJETWKAY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)(OC)OC

Origin of Product

United States

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